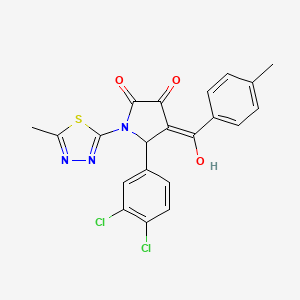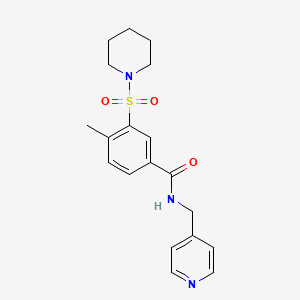
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. The KCNQ1 channel is a key regulator of cardiac repolarization, and its dysfunction has been linked to a variety of cardiac arrhythmias. The discovery of ML277 has therefore generated significant interest in the scientific community, as it has the potential to be used as a tool compound for investigating the role of KCNQ1 in cardiac physiology and disease.
作用機序
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide binds to a specific site on the KCNQ1 channel, causing a conformational change that leads to channel activation. The precise mechanism of this activation is not yet fully understood, but it is thought to involve a change in the voltage sensitivity of the channel, allowing it to open at lower voltages. This leads to an increase in the outward potassium current, which helps to repolarize the cell membrane and restore the resting potential.
Biochemical and physiological effects:
Activation of the KCNQ1 channel by 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has a number of biochemical and physiological effects. In cardiac cells, it leads to an increase in the outward potassium current, which helps to shorten the action potential duration and promote repolarization. This can help to prevent the development of arrhythmias, which can be caused by prolonged action potential durations. In addition, activation of KCNQ1 has been shown to have anti-inflammatory effects, which may be relevant in the context of certain diseases.
実験室実験の利点と制限
One of the main advantages of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is its high selectivity for KCNQ1 over other potassium channels. This makes it a valuable tool for investigating the specific role of KCNQ1 in cardiac physiology and disease. In addition, its potency and concentration-dependent activation make it a useful compound for dose-response studies. However, one limitation of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is that it is relatively expensive to synthesize, which may limit its use in some laboratories.
将来の方向性
There are a number of potential future directions for research on 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide and the KCNQ1 channel. One area of interest is the development of more potent and selective activators of the channel, which could be used as potential therapeutics for the treatment of cardiac arrhythmias. Another area of interest is the investigation of the role of KCNQ1 in other physiological processes, such as inflammation and cancer. Finally, there is interest in understanding the structural basis of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide binding to the KCNQ1 channel, which could lead to the development of even more selective and potent activators.
合成法
The synthesis of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide was first described in a 2011 publication by researchers at the pharmaceutical company Merck. The synthesis involves a multi-step process, starting from commercially available starting materials, and involves a number of key transformations, including a palladium-catalyzed coupling reaction and a reductive amination step. The final product is obtained in good yield and high purity, making it suitable for use in biological assays.
科学的研究の応用
Since its discovery, 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has been widely used in scientific research to probe the function of the KCNQ1 channel. Studies have shown that 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is highly selective for KCNQ1 over other potassium channels, and that it activates the channel in a concentration-dependent manner. This has allowed researchers to investigate the role of KCNQ1 in cardiac repolarization, as well as its potential as a therapeutic target for the treatment of cardiac arrhythmias.
特性
IUPAC Name |
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-10-13(12-20(16)15-7-2-1-3-8-15)17(22)19-11-14-6-4-5-9-18-14/h1-9,13H,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQQYGSWKHUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5303803.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)

![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)
![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)